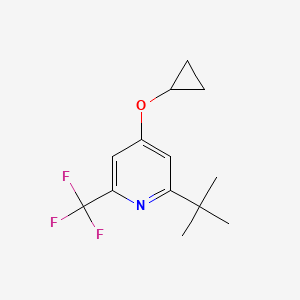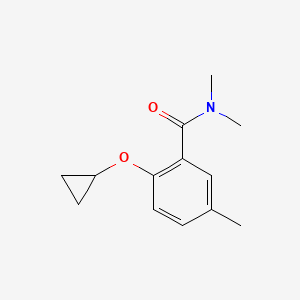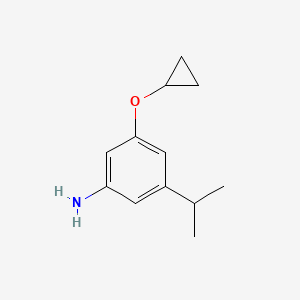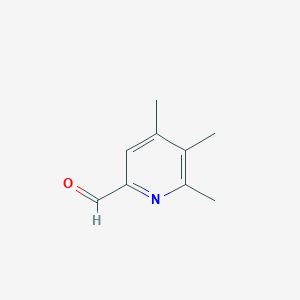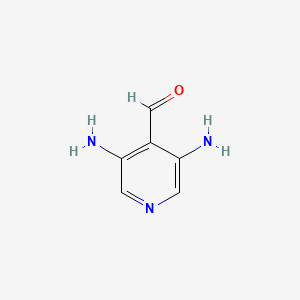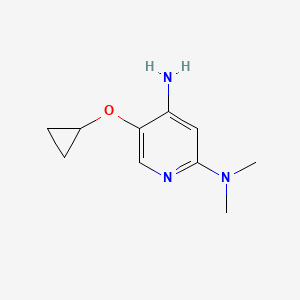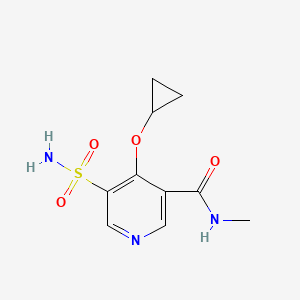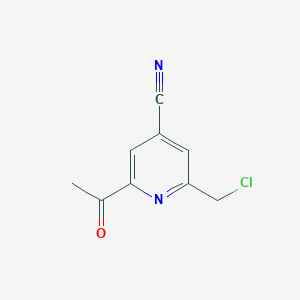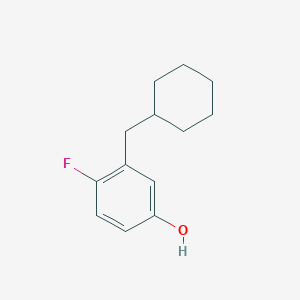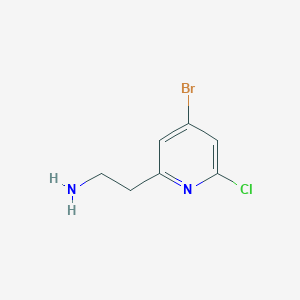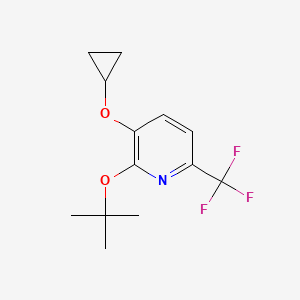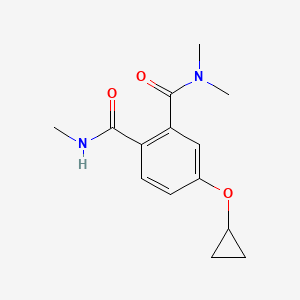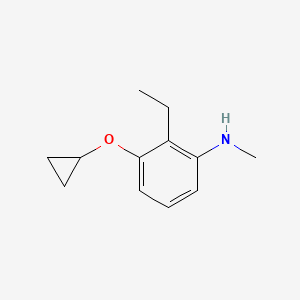
3-Cyclopropoxy-2-ethyl-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethyl-N-methylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-N-methylaniline can be achieved through several methods. One common approach involves the hydroalkylation of nitrobenzene with methanol in the presence of oxide catalysts. This reaction is typically conducted at a temperature of 250°C, with a methanol to nitrobenzene molar ratio of 3 to 4, and a hydrogen to nitrobenzene molar ratio of 3 to 6 . The use of alumina modified with copper and chromium compounds as catalysts enhances the selectivity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods utilize high temperatures and pressures to achieve efficient conversion rates. The use of advanced catalytic systems and continuous flow reactors further optimizes the production process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethyl-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic ring can participate in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but lacking the cyclopropoxy and ethyl groups.
2-Cyclopropoxy-3-ethyl-N-methylaniline: A closely related compound with slight variations in the position of substituents.
Uniqueness
3-Cyclopropoxy-2-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-10-11(13-2)5-4-6-12(10)14-9-7-8-9/h4-6,9,13H,3,7-8H2,1-2H3 |
Clé InChI |
CMWATJLTGUZUTR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1OC2CC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


